Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide

CAS No.: 27680-31-5

Cat. No.: VC8032545

Molecular Formula: C32H20CoN12

Molecular Weight: 631.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27680-31-5 |

|---|---|

| Molecular Formula | C32H20CoN12 |

| Molecular Weight | 631.5 g/mol |

| IUPAC Name | cobalt(2+);2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-5,15,24,34-tetramine |

| Standard InChI | InChI=1S/C32H20N12.Co/c33-13-4-7-16-20(10-13)29-38-25(16)37-26-18-9-6-15(35)12-22(18)31(41-26)44-32-24-19(2-1-3-23(24)36)28(43-32)42-30-21-11-14(34)5-8-17(21)27(39-29)40-30;/h1-12H,33-36H2;/q-2;+2 |

| Standard InChI Key | MUNHHUMFVNUYJI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)N)C3=NC2=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)[N-]C7=NC(=N3)C8=C7C=CC(=C8)N)N)C9=C4C=C(C=C9)N.[Co+2] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C3=NC2=NC4=C5C=C(C=CC5=C([N-]4)N=C6C7=C(C=CC(=C7)N)C(=N6)N=C8C9=C(C=C(C=C9)N)C(=N3)[N-]8)N.[Co+2] |

Introduction

Structural and Molecular Characteristics

Core Phthalocyanine Architecture

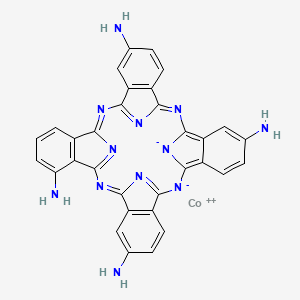

The phthalocyanine macrocycle consists of four isoindole units linked by nitrogen atoms, forming a planar, conjugated 18-π-electron system. Substitution at the 2,10,15,23 positions with amino (−NH₂) groups introduces electron-donating character, modulating the electronic structure of the cobalt center . The cobalt(II) ion resides in the central cavity, adopting a square-planar geometry that facilitates redox activity and ligand-binding capabilities.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₂₀CoN₁₂ | |

| Molecular Weight | 631.51 g/mol | |

| Coordination Geometry | Square-planar | |

| Substitution Pattern | 2,10,15,23-tetraamino |

Synthesis and Manufacturing

Stepwise Synthesis Pathway

The synthesis involves a multi-step process beginning with 4-nitrophthalonitrile and cobalt(II) chloride.

Formation of Tetranitro Precursor

Refluxing 4-nitrophthalonitrile (4 equiv.) with CoCl₂ (1 equiv.) in ethylene glycol at 150°C for 22 hours yields (1)2,(8)9,(15)16,(22)23-tetranitrophthalocyaninato cobalt(II) (Compound 1). This intermediate is purified via sequential washing with methanol, diethyl ether, and n-hexane, achieving a 49% yield .

Reduction to Tetraamine Derivative

Compound 1 undergoes nitro-to-amino reduction using Na₂S·9H₂O in dimethylformamide (DMF) at 80°C for 20 hours. Acid-base washing (HCl/NaOH) isolates the tetraaminophthalocyaninato cobalt(II) (Compound 2) with a 72% yield .

Table 2: Synthetic Conditions

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| 1 | 4-Nitrophthalonitrile, CoCl₂ | 150°C | 22 h | 49% |

| 2 | Na₂S·9H₂O, DMF | 80°C | 20 h | 72% |

Spectroscopic and Thermal Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms functional group transformations:

-

Compound 1: Nitro (−NO₂) asymmetric/symmetric stretches at 1520 cm⁻¹ and 1330 cm⁻¹ .

-

Compound 2: Primary amine (−NH₂) stretches at 3429 cm⁻¹ and 3333 cm⁻¹, with in-plane bending at 1606 cm⁻¹ .

Thermogravimetric Analysis (TGA)

TGA under air reveals thermal stability:

-

Compound 1: Stable up to 350°C, with decomposition above 400°C.

-

Compound 2: Degrades at 250°C, reflecting lower thermal resilience due to amine groups .

Functional Applications in Sensing Technology

Surface Acoustic Wave (SAW) Sensors

Covalently polymerized ATA-100 (a 2D COP derived from Compound 2 and benzene-1,3,5-tricarbaldehyde) demonstrates exceptional sensitivity to VOCs :

Table 3: SAW Sensor Performance

| Analyte | Concentration Range (ppm) | Sensitivity (Hz/ppm) |

|---|---|---|

| Ethyl butyrate | 80–10,900 | 0.48 |

| Acetone | 80–10,900 | 0.32 |

| n-Hexane | 80–10,900 | 0.18 |

The sensor operates via mass-loading effects, where VOC adsorption alters the acoustic wave velocity. Ethyl butyrate’s polar interactions with −NH₂ groups enhance selectivity .

Future Research Directions

-

Catalytic Applications: Exploiting Co(II)’s redox activity for oxygen reduction reactions (ORRs) in fuel cells.

-

Biomedical Probes: Functionalization with targeting moieties for tumor imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume